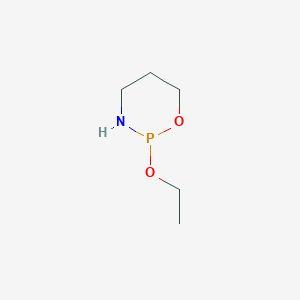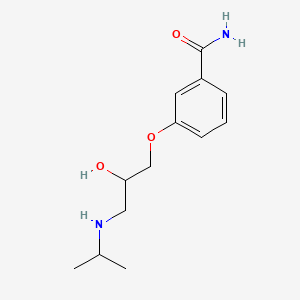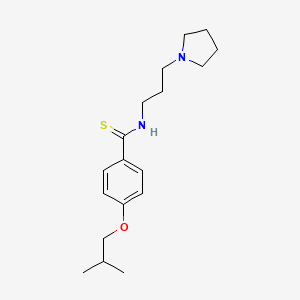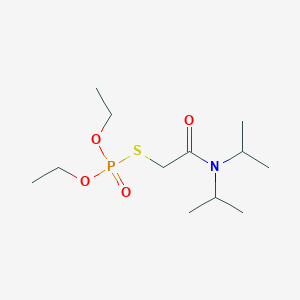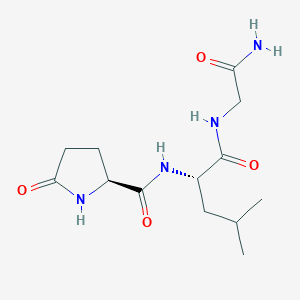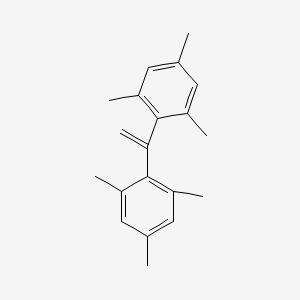![molecular formula C10H7N3O3S B14681636 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- CAS No. 37428-90-3](/img/structure/B14681636.png)
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is a heterocyclic compound featuring a five-membered ring structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the nitrophenyl and thioxo groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazolidinone precursor under controlled conditions. One common method includes the reaction of 4-nitrobenzaldehyde with 2-thioxo-4-imidazolidinone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
Aplicaciones Científicas De Investigación
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioxo group may also play a role in binding to metal ions or other cofactors, affecting the overall biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Imidazolidinone: A cyclic derivative of urea with applications in pharmaceuticals and as a solvent.
4-Imidazolidinone: Similar to the compound but without the nitrophenyl and thioxo groups.
Imidazolones: Oxo derivatives of imidazoline with various biological activities.
Uniqueness
4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo- is unique due to the presence of both nitrophenyl and thioxo groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
37428-90-3 |
|---|---|
Fórmula molecular |
C10H7N3O3S |
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
5-[(4-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7N3O3S/c14-9-8(11-10(17)12-9)5-6-1-3-7(4-2-6)13(15)16/h1-5H,(H2,11,12,14,17) |
Clave InChI |
BVELKCKHIGDJDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)NC(=S)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


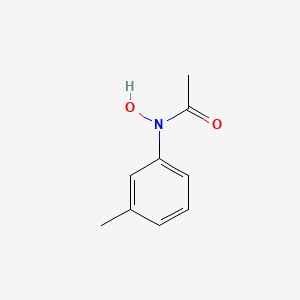

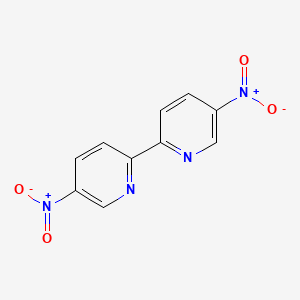
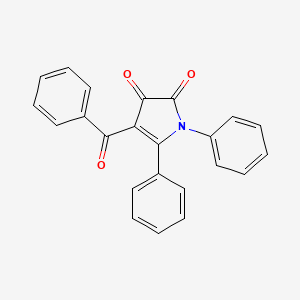
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
